molecular formula C23H25N3O3S B497056 N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide CAS No. 712345-61-4

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide

Cat. No.: B497056
CAS No.: 712345-61-4
M. Wt: 423.5g/mol
InChI Key: RXTAFHFBYRSNOA-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is a synthetic arylpiperazine derivative of significant interest in medicinal chemistry and microbiological research. Structurally, it features a piperazine core substituted with a (2-naphthylsulfonyl) group and a carboxamide bridge linked to a N-methyl-4-methylaniline moiety. This molecular architecture is characteristic of compounds investigated for their potential to reverse multidrug resistance (MDR) in bacteria. Research on closely related arylpiperazines, such as 1-(1-naphthylmethyl)-piperazine (NMP), has demonstrated their capability to act as efflux pump inhibitors (EPIs) by targeting Resistance-Nodulation-cell Division (RND) type efflux systems, like AcrAB and AcrEF in Escherichia coli . These inhibitors enhance the intracellular concentration of antimicrobial agents, such as fluoroquinolones, thereby restoring susceptibility in resistant strains . The presence of the naphthylsulfonyl group is a key structural feature that may influence the compound's binding affinity and potency against these complex molecular targets. This compound is supplied exclusively for non-clinical research applications. It is intended for use in in vitro studies only and is strictly labeled "For Research Use Only." It is not approved for diagnostic, therapeutic, or any human or veterinary use, and it must not be introduced into the human body. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTAFHFBYRSNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent functionalization. Common reagents used in these reactions include:

  • N-methylpiperazine
  • 4-methylphenyl isocyanate
  • 2-naphthylsulfonyl chloride

The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

  • Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide exhibits promising anticancer properties. Its structure allows it to interact with various biological pathways associated with tumor growth and proliferation.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and death. Studies have demonstrated its effectiveness against multiple cancer cell lines, including breast and colon cancer cells.

Neuroprotective Effects

The compound's neuroprotective properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action : Research suggests that it may reduce neuronal apoptosis and inflammation, potentially by modulating neuroinflammatory pathways. Animal studies have shown that derivatives of this compound can improve cognitive function and reduce markers of neurodegeneration.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Mechanism of Action : In vitro studies indicate that the compound inhibits the growth of various bacterial strains, suggesting its potential use as an antibiotic or in combination therapies for infectious diseases.

Data Tables

Case Study 1: Anticancer Efficacy

A study involving various derivatives of this compound demonstrated significant cytotoxic effects against human breast cancer cell lines. The study utilized both in vitro assays and animal models to assess the compound's efficacy, revealing a dose-dependent response in tumor reduction.

Case Study 2: Neuroprotection in Alzheimer's Models

In a controlled animal study, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a marked improvement in cognitive function and a reduction in amyloid-beta plaques, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism by which N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The sulfonyl and carboxamide substituents are critical for differentiating activity and physicochemical properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Sulfonyl/Aromatic Group Carboxamide Substituent Molecular Weight (g/mol) Notable Properties Reference
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide 2-naphthylsulfonyl N-methyl, 4-methylphenyl ~465 High lipophilicity (logP ~5.2)
4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide 3,4-dimethylphenylsulfonyl N-methyl, 4-methylphenyl ~433 Moderate solubility in DMSO
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl (non-sulfonyl) 4-chlorophenyl ~267 Crystalline, chair conformation
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Quinazolinylmethyl 4-fluorophenyl ~395 Melting point: 196.5–197.8 °C
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides (5a-h) Furoyl-linked piperazine Varied phenyl substituents ~450–500 Anti-Alzheimer’s enzyme inhibition

Functional Group Impact

  • Sulfonyl vs. In contrast, the 3,4-dimethylphenylsulfonyl analog (Table 1) has reduced aromatic surface area, likely lowering binding affinity to hydrophobic pockets .
  • Carboxamide Substituents :

    • The N-methyl and 4-methylphenyl groups in the target compound reduce hydrogen-bonding capacity compared to unsubstituted carboxamides (e.g., A3 in Table 1), which may affect solubility but enhance metabolic stability .
  • Piperazine Conformation :

    • All analogs exhibit a chair conformation in crystallographic studies, but bulky substituents (e.g., naphthylsulfonyl) may introduce torsional strain, altering dynamic behavior in solution .

Research Implications

  • Drug Design : The 2-naphthylsulfonyl group offers a template for targeting hydrophobic enzyme pockets, as seen in kinase inhibitors.
  • SAR Trends : Electron-withdrawing groups (e.g., chloro, fluoro) on the carboxamide phenyl ring () improve solubility but may reduce CNS penetration compared to methyl groups.

Biological Activity

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its interactions with various biological targets and its implications in medicinal chemistry.

  • Molecular Formula: C₁₄H₁₈N₂O₂S
  • Molecular Weight: 282.402 g/mol
  • Density: 1.136 g/cm³
  • Boiling Point: 450.9 °C
  • Flash Point: 226.5 °C

These properties indicate that the compound is stable under various conditions, which is crucial for its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of piperazine rings and subsequent modifications to introduce the sulfonyl and naphthyl groups. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes associated with neurodegenerative diseases:

  • Monoamine Oxidase-B (MAO-B): Inhibitors of MAO-B are significant in treating Parkinson's disease and depression. Preliminary data suggest that this compound exhibits competitive inhibition against MAO-B, with IC₅₀ values indicating effective enzyme interaction.
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in Alzheimer's disease pathology. The compound has shown promising results in inhibiting AChE and BChE, which could lead to cognitive enhancement effects.

Cytotoxicity Assessments

In vitro cytotoxicity tests against various cancer cell lines have been conducted to evaluate the safety profile of this compound:

  • Cell Lines Tested: Hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), acute myeloid leukemia (THP-1).
  • Results: The compound demonstrated low cytotoxicity across these cell lines, suggesting a favorable therapeutic index for potential use in cancer therapy.

Comparative Activity Table

Compound NameTarget EnzymeIC₅₀ Value (µM)Selectivity Index
This compoundMAO-BTBDTBD
Compound 2k (related derivative)AChE8.10High
Compound 2n (related derivative)BChE4.32Moderate

Q & A

Basic: What are the common synthetic routes for N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide?

Answer:
The synthesis typically involves nucleophilic substitution and sulfonylation reactions. A stepwise approach includes:

Piperazine Core Functionalization : Reacting 1-methylpiperazine with 4-methylphenyl isocyanate to form the carboxamide moiety .

Sulfonylation : Introducing the 2-naphthylsulfonyl group via reaction with 2-naphthalenesulfonyl chloride under basic conditions (e.g., using triethylamine or DBU as a base) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate the pure product .
Key Validation : Monitor reaction progress via TLC and confirm final structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Advanced: How can substituent effects on the sulfonyl and carboxamide groups be systematically studied to optimize bioactivity?

Answer:
Structure-activity relationship (SAR) studies can be conducted via:

Variation of Sulfonyl Groups : Replace 2-naphthylsulfonyl with substituted aryl or heteroaryl sulfonyl chlorides (e.g., tosyl, benzothiazole-sulfonyl) to assess steric/electronic impacts on target binding .

Carboxamide Modifications : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the 4-methylphenyl ring to evaluate interactions with hydrophobic pockets in enzymes .

Biological Assays : Test derivatives for activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with computational parameters (logP, polar surface area) using QSAR models .
Data Interpretation : Use ANOVA to identify statistically significant substituent effects and molecular docking (e.g., AutoDock Vina) to visualize binding modes .

Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Answer:

Spectroscopy :

  • 1H NMR^1 \text{H NMR}: Identify methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfonamide NH (δ ~10.5 ppm) .
  • IR : Confirm sulfonyl (S=O stretching at 1160–1332 cm1^{-1}) and carboxamide (C=O at ~1650 cm1^{-1}) functionalities .

Crystallography :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX-97 for structure refinement. Key metrics: R-factor < 0.05, anisotropic displacement parameters for heavy atoms .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate molecular geometry and hydrogen-bonding networks .

Advanced: How can conflicting solubility or bioactivity data across studies be resolved?

Answer:

Reproducibility Checks : Standardize solvents (e.g., DMSO for stock solutions), pH (buffered systems), and assay protocols (e.g., MIC for antimicrobial tests) .

Crystallinity Analysis : Compare polymorphs via XRPD to rule out crystal-packing effects on solubility .

Statistical Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or method-dependent biases .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Long-Term Stability : Confirm integrity via HPLC every 6 months (retention time ±0.2 min) .

Advanced: What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

Answer:

ADMET Prediction : Use SwissADME or pkCSM to estimate:

  • Bioavailability : Rule-of-five compliance (molecular weight <500, logP <5).
  • Metabolic Stability : CYP450 inhibition profiles (e.g., CYP3A4 substrate likelihood) .

Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeation using GROMACS with lipid bilayer models .

Basic: How is the purity of the compound validated before biological testing?

Answer:

  • HPLC : ≥95% purity with a C18 column, acetonitrile/water gradient, and UV detection at 254 nm .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced: How can the compound’s mechanism of action be elucidated using in vitro models?

Answer:

Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .

Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) .

Proteomics : Perform SILAC labeling to identify differentially expressed proteins post-treatment .

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